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Compound of Interest

Compound Name: Chloroborane

Cat. No.: B076620 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core thermochemical properties

of chloroboranes, with a primary focus on boron trichloride (BCl₃) and its related species. The

document details key quantitative data, outlines the experimental and computational

methodologies used for their determination, and presents logical and experimental workflows

through standardized diagrams.

Core Thermochemical Properties
The thermochemical data of chloroboranes are fundamental to understanding their reactivity,

stability, and potential applications in chemical synthesis and materials science. A summary of

key properties for boron trichloride (BCl₃), the most extensively studied chloroborane, is

presented below.

Table 1: Thermochemical Properties of Boron Trichloride (BCl₃) at 298.15 K
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Property Value (Gas Phase) Units Reference(s)

Standard Enthalpy of

Formation (ΔH f°)
-403.8 to -402.0 kJ/mol [1]

-97.51 ± 0.32 kcal/mol [2]

-427 kJ/mol [1][3]

Standard Gibbs Free

Energy of Formation

(ΔG f°)

-388.7 kJ/mol [1][4]

-387.2 kJ/mol [3]

Standard Molar

Entropy (S°)
290.17 J/K·mol [1]

206 J/K·mol [3]

Molar Heat Capacity

(C p)
62.39 J/K·mol

107 J/mol·K [3]

Average B-Cl Bond

Energy
105.2 kcal/mol [2]

Table 2: Homolytic B–Cl Bond Dissociation Energies (BDEs) at 298 K

Molecule BDE (kJ/mol)
Computational
Method

Reference

(BH₂)₂BCl 388.5 W1w [5][6]

(CH₃)HBCl 525.1 W1w [5][6]

BCl₃ ~444 [3]

The BDE for a range of 25 chloroborane-type molecules can vary by as much as 136.5

kJ/mol, indicating a significant influence of substituents on the strength of the B-Cl bond.[5][6]
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Hierarchy of Chloroboranes
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Caption: A diagram illustrating the successive chlorination of borane.

Methodologies for Determining Thermochemical
Properties
The thermochemical data for chloroboranes are derived from both experimental

measurements and high-level computational studies. Computational methods have become

particularly crucial for species where experimental data is scarce or associated with large

uncertainties.[7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b076620?utm_src=pdf-body-img
https://www.benchchem.com/product/b076620?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2022/dt/d2dt02659g
https://pubs.rsc.org/en/content/articlehtml/2022/dt/d2dt02659g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Calorimetry Reaction calorimetry is a primary experimental technique for determining

the enthalpy of formation of chloroboranes. The process involves measuring the heat evolved

or absorbed during a chemical reaction involving the compound of interest.

Hydrolysis Method: The heat of hydrolysis of liquid or gaseous BCl₃ is measured at a

constant temperature (e.g., 25°C).[2] The reaction BCl₃(g) + 3H₂O(l) → H₃BO₃(aq) +

3HCl(aq) is highly exothermic. By knowing the standard enthalpies of formation of water,

boric acid, and hydrochloric acid, the enthalpy of formation of BCl₃ can be calculated using

Hess's Law. Skinner and Smith determined the heat of hydrolysis for liquid BCl₃ to be -69.2

kcal/mole, which yields a heat of formation of -102.2 kcal/mole.[2]

Direct Combination/Chlorination: This method involves measuring the heat of reaction for the

direct combination of amorphous boron with gaseous chlorine in a calorimeter to form BCl₃.

[2] Another approach is the gas-phase chlorination of diborane (B₂H₆) to yield BCl₃ and HCl,

from which the heat of formation of BCl₃ can be derived.[2]

Fluorine Bomb Calorimetry: While more commonly used for borides and other boron

compounds, fluorine bomb calorimetry can be employed to determine heats of formation by

combusting the substance in fluorine at high pressure.[9] This technique provides highly

accurate data for reference compounds like BF₃, which can be used in thermochemical

cycles.[9]
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Workflow: Enthalpy of Formation via Hydrolysis Calorimetry
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Caption: Experimental workflow for determining ΔH f° using calorimetry.

High-level quantum chemical methods are essential for obtaining accurate thermochemical

data, especially for bond dissociation energies (BDEs), where experimental values are often
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unavailable. These methods provide benchmark-quality results that can rival or even exceed

the accuracy of experimental measurements.[8][10]

W1w Thermochemical Protocol: This is a benchmark-quality composite method used to

obtain highly accurate gas-phase B-Cl BDEs.[5] The procedure involves calculations to

approximate the relativistic complete basis set (CBS) limit at the CCSD(T) level of theory. It

includes corrections for zero-point vibrational energy (ZPVE) and thermal contributions to

obtain BDEs at 0 K and 298 K.

Density Functional Theory (DFT): While less accurate than composite methods like W1w,

DFT procedures are computationally more economical and can be applied to larger

molecules.[5][6] Studies have assessed various functionals, finding that methods like

ωB97/A'VQZ and M06/A'VTZ provide reliable B-Cl BDE computations with a mean absolute

deviation (MAD) of around 3.0 kJ/mol compared to W1w benchmarks.[5][6]

G-n Theories (G2, G3, G4): These are well-established composite methods that calculate the

total energy of a molecule by adding a series of corrections to a baseline calculation.[10]

They are designed to reproduce experimental thermochemical data with high accuracy and

have been used to calculate heats of formation for a wide range of boron compounds,

including boronic acids.[11]
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Workflow: B-Cl Bond Dissociation Energy (BDE) Calculation
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(e.g., B3LYP/A'VTZ)

for R-BCl and radicals (R-B•, Cl•)
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(at same level)

3. High-Level Single-Point Energy Calculations
(e.g., W1w Protocol)

Obtain Zero-Point Vibrational Energy (ZPVE)
& Thermal Corrections (H_vib)

4. Apply Corrections
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BDE = E(R-B•) + E(Cl•) - E(R-BCl)

Final BDE at 0 K and 298 K
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Caption: Computational workflow for calculating B-Cl BDE via W1w.

Key Thermochemical Relationships and
Applications

Gibbs Free Energy and Spontaneity: The standard Gibbs free energy of formation (ΔG f°)

indicates the spontaneity of a compound's formation from its constituent elements in their

standard states.[4][12] For BCl₃, the large negative value (-388.7 kJ/mol) signifies that its

formation is a thermodynamically favorable process.[1][4] ΔG f° is calculated using the

equation ΔG f° = ΔH f° - TΔS f°.[13][14]
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Bond Dissociation Energy and Reactivity: The B-Cl BDE is a direct measure of the bond's

strength and is critical for understanding reaction mechanisms. For example, the relatively

high B-Cl bond energy suggests that significant energy input is required for homolytic

cleavage. This property is vital in processes like the chemical vapor deposition of boron and

the etching of semiconductors, where BCl₃ is a common precursor.

Hydrolysis: BCl₃ fumes in moist air due to a rapid and highly exothermic hydrolysis reaction,

producing boric acid and hydrochloric acid.[3] This reactivity is a direct consequence of the

thermochemical favorability of the products.

In summary, the thermochemical properties of chloroboranes are well-characterized for key

species like BCl₃ through a combination of rigorous experimental and computational

techniques. This data is indispensable for the safe handling, process optimization, and

development of new synthetic applications for this versatile class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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